GTP TRIS SALT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanosine 5’-triphosphate tris salt, commonly referred to as GTP tris salt, is a highly stable nucleotide. It is often supplied as an aqueous solution titrated to a specific pH with tris base. This compound is known for its high purity and stability, making it a valuable reagent in various biochemical and molecular biology applications .

準備方法

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

化学反応の分析

Types of Reactions

Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .

Major Products Formed

The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .

科学的研究の応用

Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:

In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.

RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.

siRNA Synthesis: This compound is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.

Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.

作用機序

Guanosine 5’-triphosphate tris salt functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways. It activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades . Additionally, GTP is hydrolyzed by tubulin, and this hydrolysis is accompanied by microtubule assembly .

類似化合物との比較

Similar Compounds

Adenosine 5’-triphosphate (ATP): Similar to GTP, ATP is a nucleotide that serves as an energy carrier in cells.

Cytidine 5’-triphosphate (CTP): CTP is another nucleotide that plays a role in the synthesis of RNA.

Uridine 5’-triphosphate (UTP): UTP is involved in the synthesis of RNA and the activation of sugars for glycosylation reactions.

Uniqueness of GTP Tris Salt

Guanosine 5’-triphosphate tris salt is unique due to its specific role in signal transduction and its ability to activate G proteins. This makes it an essential compound for studying cellular signaling pathways and understanding various physiological processes .

生物活性

Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, protein synthesis, and cellular differentiation. This article delves into its biological activity, applications, and relevant research findings.

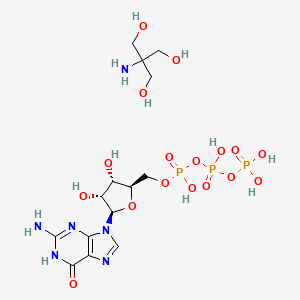

- Chemical Name : Guanosine 5'-triphosphate tris salt

- CAS Number : 103192-46-7

- Molecular Formula : C14H27N6O17P3

- Molecular Weight : 644.32 g/mol

GTP acts as an energy source and a signaling molecule within cells. It is involved in the activation of G-proteins, which are pivotal in mediating various cellular responses such as proliferation, differentiation, and apoptosis. The hydrolysis of GTP to GDP is essential for the regulation of these processes and is catalyzed by GTPases.

Biological Functions

- Signal Transduction : GTP is vital for the activation of G-proteins that relay signals from receptors on the cell surface to internal signaling pathways.

- Protein Synthesis : It serves as a precursor for RNA synthesis, influencing gene expression and protein production.

- Cellular Differentiation : GTP enhances myogenic cell differentiation and modulates microRNA activity related to muscle development .

Applications in Research

This compound has been employed in various experimental setups:

- Neuropeptide Studies : Used to induce dissociation of neuropeptides from their binding sites before radiolabeled ligand incubation .

- GTPase Activity Assays : Acts as a substrate in assays designed to measure GTPase activity, particularly in studying prokaryotic tubulin analogs like FtsZ .

- Electrophysiological Measurements : Utilized in patch-clamp experiments to measure calcium ion currents in cells .

Case Study 1: GTP Hydrolysis by Small GTPases

A study highlighted the differences in hydrolysis rates among various small GTPases, emphasizing the role of magnesium ions in catalysis. The slower hydrolysis rate of Ran compared to Ras was linked to its function in maintaining nuclear transport gradients, which are critical for cellular homeostasis .

| GTPase | Hydrolysis Rate | Importance |

|---|---|---|

| Ran | Slow | Maintains nucleocytoplasmic transport |

| Ras | Fast | Activates downstream signaling pathways |

Case Study 2: Myogenic Differentiation

Research demonstrated that extracellular GTP enhances myogenic differentiation through its influence on miRNA and myogenic regulatory factors. This effect underscores its potential therapeutic applications in muscle regeneration .

特性

CAS番号 |

103192-46-7 |

|---|---|

分子式 |

C22H49N8O23P3 |

分子量 |

886.6 g/mol |

IUPAC名 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |

InChIキー |

UXNOYHQEVMMTDK-CYCLDIHTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。